molecular formula C20H21F3N2O5S B12393922 Erap2-IN-1

Erap2-IN-1

Cat. No.: B12393922
M. Wt: 458.5 g/mol
InChI Key: BGLAMEXMBJAJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Erap2-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Mechanism of Action

Erap2-IN-1 exerts its effects by inhibiting the hydrolytic activity of ERAP2. This inhibition prevents the trimming of antigenic peptides, which are crucial for their presentation on major histocompatibility complex class I molecules. By modulating this process, this compound can influence immune responses, making it a valuable tool for studying various diseases .

Comparison with Similar Compounds

Erap2-IN-1 is unique due to its specific inhibition of ERAP2. Similar compounds include:

These compounds share the common goal of modulating antigen processing but differ in their specific targets and mechanisms of action.

Properties

Molecular Formula

C20H21F3N2O5S

Molecular Weight

458.5 g/mol

IUPAC Name

4-methoxy-3-[[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid

InChI

InChI=1S/C20H21F3N2O5S/c1-30-17-8-5-13(19(26)27)11-18(17)31(28,29)24-15-7-6-14(20(21,22)23)12-16(15)25-9-3-2-4-10-25/h5-8,11-12,24H,2-4,9-10H2,1H3,(H,26,27)

InChI Key

BGLAMEXMBJAJBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=C(C=C2)C(F)(F)F)N3CCCCC3

Origin of Product

United States

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